molecular formula C28H26FN7O2 B11035658 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(quinolin-8-yloxy)acetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(quinolin-8-yloxy)acetamide

Cat. No.: B11035658
M. Wt: 511.5 g/mol
InChI Key: SIAWKRWXQWPPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(quinolin-8-yloxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, an indole moiety, and a quinoline group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(quinolin-8-yloxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 4,6-dimethylpyrimidine derivative, followed by the introduction of the 5-fluoro-1H-indole group through a series of coupling reactions. The final step involves the condensation of the intermediate with quinolin-8-yloxyacetic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(quinolin-8-yloxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its ability to participate in a wide range of chemical reactions and its potential for diverse scientific applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H26FN7O2

Molecular Weight

511.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C28H26FN7O2/c1-17-13-18(2)34-28(33-17)36-27(31-12-10-20-15-32-23-9-8-21(29)14-22(20)23)35-25(37)16-38-24-7-3-5-19-6-4-11-30-26(19)24/h3-9,11,13-15,32H,10,12,16H2,1-2H3,(H2,31,33,34,35,36,37)

InChI Key

SIAWKRWXQWPPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)COC4=CC=CC5=C4N=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.